molecular formula C16H13F6N3O2S B11518500 N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide

Cat. No.: B11518500
M. Wt: 425.4 g/mol
InChI Key: DBNIKEJNMMNDDG-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a furan ring (a five-membered aromatic ring containing one oxygen atom) fused with a thiophene ring (a five-membered aromatic ring containing one sulfur atom).
  • The compound also contains a cyano group (-CN) and an amine group (-NH₂) attached to the thiophene ring.
  • The hexafluoropropan-2-yl group adds fluorine atoms for increased stability and lipophilicity.

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound may not be readily available due to its complexity, we can explore general strategies:

    Thiophene Synthesis: Start by synthesizing the thiophene ring, possibly via a Knoevenagel condensation or a Hantzsch reaction.

    Furan Formation: Introduce the furan ring, perhaps through a Diels-Alder reaction with an appropriate diene.

    Functional Group Installation: Attach the cyano and amine groups using suitable reagents and conditions.

Industrial Production: Industrial-scale synthesis likely involves multi-step processes, optimization, and purification. Collaboration between synthetic chemists and process engineers is crucial.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiophene and furan rings are susceptible to oxidation, leading to various oxidation products.

    Reduction: Reduction of the cyano group could yield an amine or an alcohol.

    Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles like NaN₃ or NaOH.

Major Products: The specific products depend on reaction conditions, but potential outcomes include:

  • Oxidation: Thiophene and furan ring oxidation products.
  • Reduction: Amines or alcohols.
  • Substitution: Cyano group replacement.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Medicinal Chemistry: Investigate its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.

    Material Science: Explore its use in organic electronics or as a building block for functional materials.

Mechanism of Action

Understanding its mechanism involves:

    Target Identification: Identify cellular receptors or enzymes affected.

    Pathways: Investigate signaling pathways influenced by the compound.

Comparison with Similar Compounds

While direct analogs may be scarce, compare its properties and applications with related heterocyclic compounds like thiophenes, furans, and amides.

Properties

Molecular Formula

C16H13F6N3O2S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H13F6N3O2S/c1-3-9-8(2)28-13(10(9)7-23)25-14(15(17,18)19,16(20,21)22)24-12(26)11-5-4-6-27-11/h4-6,25H,3H2,1-2H3,(H,24,26)

InChI Key

DBNIKEJNMMNDDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2)C

Origin of Product

United States

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